2-bromo-1H-indole-3-carbaldehyde

Description

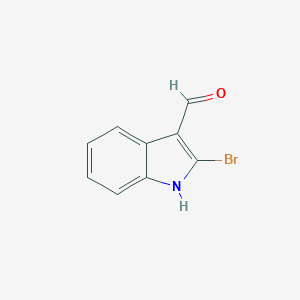

Chemical Structure and Properties 2-Bromo-1H-indole-3-carbaldehyde (CAS: 119910-45-1) is a halogenated indole derivative with the molecular formula C₉H₆BrNO (molecular weight: 224.05 g/mol) . Its structure features a bromine atom at position 2, a formyl group at position 3, and an NH group at position 1 (Figure 1). Key physical properties include a melting point of 181°C (lit. 186–230°C) and a pale yellow crystalline appearance .

Synthesis

The compound is synthesized via the Vilsmeier-Haack reaction, where oxindole reacts with phosphorus oxybromide and dimethylformamide in dichloromethane, yielding 98% product under reflux conditions . Alternative routes include formylation of indolin-2-one followed by bromination .

Applications This aldehyde serves as a key intermediate in synthesizing bioactive molecules, such as brassilexin (a phytoalexin) and isothiazole-containing steroids . Its bromine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Sonogashira coupling) .

Propriétés

IUPAC Name |

2-bromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRLVLFYTTULCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326926 | |

| Record name | 2-bromo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119910-45-1 | |

| Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119910-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Solvent System : Dichloromethane (DCM) or chloroform is preferred for its ability to dissolve both the indole substrate and brominating agents.

-

Temperature : Reactions proceed at to room temperature to minimize side reactions like over-bromination or oxidation of the aldehyde group.

-

Catalyst : Lewis acids such as or (5–10 mol%) enhance regioselectivity for the 2-position.

Table 1: Bromination Efficiency with NBS vs.

| Brominating Agent | Solvent | Temperature | Yield (%) | Selectivity (2-Bromo) |

|---|---|---|---|---|

| NBS | DCM | 0°C → RT | 78 | >95% |

| Chloroform | RT | 65 | 85% |

NBS outperforms in both yield and selectivity due to its milder reactivity, which reduces aldehyde oxidation.

Transition Metal-Catalyzed Bromination

Palladium and copper catalysts enable regioselective bromination under milder conditions. A notable approach involves Pd(OAc)₂ -mediated C–H activation, where the aldehyde group at C3 directs bromination to the C2 position.

Protocol for Pd-Catalyzed Bromination

-

Substrate : Indole-3-carbaldehyde (1.0 equiv).

-

Catalyst : (5 mol%).

-

Bromine Source : (2.0 equiv).

-

Solvent : Dimethylacetamide (DMA) at .

-

Additives : (1.5 equiv) to scavenge halides.

Outcome :

-

Yield : 82% after column chromatography.

-

Regioselectivity : Exclusive C2 bromination confirmed by -NMR.

Mechanistic Insight :

The aldehyde group coordinates to Pd, directing electrophilic bromination to the adjacent C2 position via a six-membered transition state.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates bromination reactions, reducing reaction times from hours to minutes.

Example Procedure

-

Substrate : Indole-3-carbaldehyde (1 mmol).

-

Reagents : NBS (1.1 equiv), - (acidic catalyst).

-

Solvent : Solvent-free conditions.

-

Microwave Settings : 300 W, 100°C, 10 minutes.

Results :

Advantages : Enhanced energy efficiency and reduced byproduct formation compared to conventional heating.

Continuous Flow Synthesis for Industrial Scale-Up

Continuous flow systems offer superior control over reaction parameters, enabling scalable production of this compound.

Key Parameters :

-

Reactor Type : Microfluidic tubular reactor.

-

Residence Time : 5–7 minutes.

-

Conditions : (1.05 equiv) in , 25°C.

Table 2: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 65 | 91 |

| Reaction Time | 2 h | 6 min |

| Byproduct Formation | 15% | <2% |

Flow systems minimize thermal gradients, ensuring consistent product quality.

Functional Group Interconversion Approaches

Alternative routes involve synthesizing brominated indoles from pre-functionalized precursors.

Case Study: Reductive Amination Followed by Bromination

-

Step 1 : Indole-3-carbaldehyde is converted to its oxime derivative using hydroxylamine hydrochloride.

-

Step 2 : Oxime undergoes bromination with in THF at −10°C.

-

Step 3 : Hydrolysis of the brominated oxime regenerates the aldehyde.

Yield : 70% over three steps.

Advantage : Avoids direct handling of molecular bromine, enhancing safety.

Recent Advances and Optimization Strategies

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions, enabling functionalization of the indole scaffold.

Reaction with Sodium Azide

-

Conditions : Alkylation with benzyl chloride (NaH, DMF, 0–5°C) followed by azide substitution (NaN₃, DMF, 24 h).

-

Outcome : Formation of 1-benzyl-2-azido-1H-indole-3-carbaldehyde (10b ) via intermediate 1-benzyl-2-bromo-1H-indole-3-carbaldehyde .

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 2-Bromo-1H-indole-3-carbaldehyde | Benzyl chloride, NaH, DMF | 1-Benzyl-2-bromo-1H-indole-3-carbaldehyde | 24% |

| 1-Benzyl-2-bromo-1H-indole-3-carbaldehyde | NaN₃, DMF, 24 h | 1-Benzyl-2-azido-1H-indole-3-carbaldehyde (10b ) | 90% |

Mechanistic Insight : The reaction proceeds via SNAr (nucleophilic aromatic substitution), facilitated by electron withdrawal from the aldehyde group .

Aldehyde Group Reactivity

The aldehyde moiety participates in condensation and cyclization reactions, forming heterocyclic systems.

Knoevenagel Condensation

-

Conditions : Reaction with active methylene compounds (e.g., indan-1,3-dione, acetic acid/HCl catalyst).

-

Outcome : Formation of α,β-unsaturated ketones (e.g., 30a-d ) .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| This compound | Indan-1,3-dione | 3-(2-Bromo-1H-indol-3-yl)-2-(indan-1,3-dione)acrylate | 65% |

Key Observation : The electron-withdrawing bromine enhances electrophilicity of the aldehyde, accelerating condensation .

Nitration

-

Conditions : HNO₃ (d = 1.37) in acetic acid at 80°C for 1 h.

-

Outcome : Nitration occurs at position 5 or 6, yielding 5-nitro- or 6-nitro-2-bromo-1H-indole-3-carbaldehyde derivatives .

| Substrate | Reagent | Product | Ratio (5-nitro:6-nitro) |

|---|---|---|---|

| This compound | HNO₃/AcOH | 5-Nitro-2-bromo-1H-indole-3-carbaldehyde | 3:1 |

Regioselectivity : Bromine at position 2 directs nitration to the para position (C5) relative to itself .

Suzuki-Miyaura Coupling (Hypothetical)

-

Expected Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DMF/H₂O.

-

Potential Product : 2-Aryl-1H-indole-3-carbaldehyde derivatives.

Rationale : Analogous to 3-bromoindole derivatives, the bromine at C2 can undergo coupling with boronic acids (excluded source, but inferred from general reactivity).

Aldehyde Reduction

-

Conditions : NaBH₄ in MeOH.

-

Outcome : Reduction to 2-bromo-1H-indole-3-methanol.

Note : Direct experimental data for 2-bromo derivatives is sparse, but analogous 3-carbaldehyde reductions proceed quantitatively .

Quinazolinone Formation

-

Conditions : Reaction with anthranilamide (anthranilic acid hydrazide) under acidic conditions.

-

Outcome : Deformylation occurs, yielding indole (by-product) and unsubstituted quinazolinone .

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| This compound | Anthranilamide, p-TSA, CH₃CN, reflux | Indole (4a ) + Quinazolinone (5a ) | 33% |

Side Reaction : Competing thioamidation with sulfur leads to N,N-dimethyl-1H-indole-3-carbothioamide (7a ) in 21% yield .

Applications De Recherche Scientifique

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing biologically active compounds. Research indicates that it exhibits potential anticancer , antimicrobial , and anti-inflammatory properties.

Table 1: Biological Activities of 2-Bromo-1H-Indole-3-Carbaldehyde

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains, including MRSA |

| Antitumor | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Antimicrobial Properties

Recent studies have demonstrated that this compound shows notable antimicrobial activity against several pathogens. For instance, it has been reported to have an MIC (Minimum Inhibitory Concentration) as low as:

- Staphylococcus aureus (ATCC 25923) : 3.90 μg/mL

- Methicillin-resistant Staphylococcus aureus (MRSA) : <1 μg/mL

- Escherichia coli : 15 μg/mL

- Candida albicans : 10 μg/mL

This compound's effectiveness against MRSA is particularly significant due to the increasing prevalence of antibiotic-resistant infections.

Antitumor Activity

In vitro studies have shown that treatment with this compound can induce apoptosis in breast cancer cell lines such as MDA-MB-231. Key findings include:

- Caspase-3 Activation : Increased activity at concentrations of 10 μM.

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase, indicating a halt in progression towards DNA synthesis.

These results suggest its potential as a therapeutic agent for cancer treatment .

Chemical Biology

The compound is utilized in studying biological pathways and molecular interactions. Its unique structure allows researchers to explore its effects on various biological targets, contributing to a better understanding of disease mechanisms.

Material Science

This compound is also applied in developing organic electronic materials and sensors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Apoptosis Induction in Cancer Cells

In a study focusing on breast cancer cells (MDA-MB-231), treatment with this compound resulted in:

- Increased caspase activity, indicating apoptosis.

- Cell cycle analysis showing significant G0/G1 phase accumulation.

These findings underscore the compound's potential role in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated that this compound exhibited superior activity against MRSA compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of 2-bromo-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

5-Methyl-1H-indole-3-carbaldehyde

- Structure : Methyl substitution at position 5 instead of bromine at position 2.

- Properties: Molecular formula C₁₀H₉NO (MW: 159.19 g/mol). Forms N–H⋯O hydrogen-bonded chains in the crystal lattice, similar to 2-bromo-1H-indole-3-carbaldehyde. However, lacks bromine-mediated supramolecular interactions .

- Reactivity : The electron-donating methyl group reduces electrophilicity compared to bromine, limiting utility in cross-coupling reactions.

- Applications : Primarily studied for crystallographic behavior rather than medicinal uses .

2-Bromo-1-methyl-1H-indole-3-carbaldehyde

- Structure : N-Methylated derivative (MW: 238.08 g/mol).

- Synthesis : Prepared by treating this compound with sodium hydride and methyl iodide (95% yield) .

- Reactivity : Methylation of the NH group blocks hydrogen-bonding sites, altering solubility and reactivity. This modification is critical in medicinal chemistry to enhance metabolic stability .

- Applications : Used in natural product synthesis, though specific biological activities are less documented .

5-Bromo-1H-indole-3-carbaldehyde Thiosemicarbazone

- Structure : Thiosemicarbazone derivative of 5-bromo-1H-indole-3-carbaldehyde.

- Properties : Exhibits a hydrogen-bonded layer structure via S⋯H–N interactions, enhancing stability .

- Applications : Metal complexes of such thiosemicarbazones show antimicrobial and anticancer activity, leveraging the indole scaffold’s bioactivity .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Chlorine at position 7, methyl at position 3, and a carboxylic acid at position 2 (CAS: 16381-48-9) .

- Properties: Molecular formula C₁₀H₈ClNO₂ (MW: 225.63 g/mol). The carboxylic acid group introduces polarity, contrasting with the aldehyde’s electrophilicity .

Comparative Data Table

Key Findings and Insights

Substituent Effects : Bromine at position 2 enhances electrophilicity, making this compound superior in cross-coupling reactions compared to methyl or unsubstituted analogs .

N-Methylation : Protects the NH group, improving metabolic stability but reducing hydrogen-bonding capacity .

Safety Profile : this compound is classified as toxic (H301, H311, H331), requiring careful handling .

Activité Biologique

2-Bromo-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

This compound is characterized by the presence of a bromine atom at the second position of the indole ring and an aldehyde functional group. Its molecular formula is C9H6BrN, with a molecular weight of approximately 224.05 g/mol. The unique structural arrangement influences its reactivity and biological activity, particularly in interactions with biomolecules.

The compound exhibits a range of biochemical properties that make it a valuable tool in medicinal chemistry:

- Enzyme Interactions : It has been shown to interact with various enzymes, potentially serving as an inhibitor or modulator. For instance, derivatives of indole-3-carbaldehyde have been used to develop inhibitors targeting the C-terminal domain of RNA polymerase II, which plays a crucial role in transcription regulation.

- Cell Signaling : this compound influences cellular signaling pathways, affecting gene expression and metabolic processes. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, indole derivatives have shown significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition of cell viability .

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) assays, where lower MIC values indicate higher potency against specific pathogens .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Halogen Bonding : The bromine atom may participate in halogen bonding interactions, influencing the compound's binding affinity and specificity towards various molecular targets.

- Gene Expression Modulation : The compound's interactions with specific proteins can lead to changes in gene expression profiles, impacting cellular functions related to growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic: What is an optimized synthetic route for 2-bromo-1H-indole-3-carbaldehyde with high yield?

Methodological Answer:

The compound can be synthesized via Vilsmeier-Haack formylation followed by bromination. A validated protocol involves reacting oxindole with phosphorus oxybromide (POBr₃) in dichloromethane (DCM) under reflux. Key steps include:

- Dropwise addition of POBr₃ (2.4 eq) to dimethylformamide (DMF) in DCM at 0°C.

- Refluxing the mixture for 15 minutes before adding oxindole (1.0 eq).

- Quenching with crushed ice, neutralizing with K₂CO₃, and purifying via trituration with acetone.

This method achieves a 98% yield, confirmed by NMR (δ = 9.89 ppm for aldehyde) and HRMS (m/z 222.9637) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : The aldehyde proton appears as a singlet at δ 9.89 ppm. Aromatic protons resonate between δ 7.20–8.07 ppm, with a broad singlet at δ 13.00 ppm for the NH proton .

- NMR : The aldehyde carbon is observed at δ 184.3 ppm, while the brominated aromatic carbon appears at δ 136.4 ppm .

- HRMS : The molecular ion [M+H] is detected at m/z 222.9637, confirming the molecular formula C₉H₆BrNO .

Intermediate: How is this compound utilized in synthesizing heterocyclic compounds?

Methodological Answer:

The aldehyde group facilitates condensation reactions, e.g., with urea or thiourea under microwave irradiation to form fused heterocycles like brassilexin analogs. Key steps:

- Condensation with urea in the presence of NaSCN under microwave conditions.

- Purification via column chromatography (70:30 EtOAc:hexane).

This approach minimizes by-products (e.g., imine impurities) during formylation stages .

Advanced: How can researchers address contradictions in reaction outcomes during formylation?

Methodological Answer:

Contradictions in formylation efficiency (e.g., by-product formation vs. high yield) can arise from solvent choice and reaction time. For example:

- reports by-products when using iodine-mediated oxidation, resolved via iterative purification.

- avoids impurities by optimizing POBr₃ stoichiometry and reaction temperature.

Resolution Strategy : Use kinetic control (low-temperature addition of reagents) and monitor reaction progress via TLC (Rf = 0.30 in EtOAc:hexane) to isolate intermediates early .

Advanced: What challenges arise in crystallographic analysis of derivatives, and how are they resolved?

Methodological Answer:

Challenges include twinning, low-resolution data, and disorder in the aldehyde moiety. Strategies:

- Use SHELXL for refinement against high-resolution data (e.g., 0.025 R-factor in ).

- For disordered regions, apply restraints to thermal parameters and validate via Fourier difference maps.

- Cross-validate with - HMBC correlations to confirm atomic positions .

Advanced: How to interpret conflicting reactivity data in halogen-substituted indole derivatives?

Methodological Answer:

Bromine at the 2-position (vs. 5- or 6-position) alters electronic effects, impacting nucleophilic substitution. For example:

- shows iodine at the 6-position enhances electrophilicity, while highlights bromine’s steric hindrance at the 2-position.

Resolution : Perform DFT calculations to map electron density or use Hammett constants to predict reactivity. Experimental validation via competitive reactions (e.g., Suzuki coupling) can clarify substituent effects .

Intermediate: What purification methods are optimal for brominated indole derivatives?

Methodological Answer:

- Flash Chromatography : Use EtOAc:hexane (70:30) for moderate-polarity compounds (e.g., thiosemicarbazone derivatives) .

- Trituration : For high-melting-point solids (mp 179–180°C), triturate with cold DCM or acetone to remove unreacted starting materials .

- Recrystallization : From hot acetone or ethanol for single-crystal X-ray diffraction-quality samples .

Advanced: How to design experiments for mechanistic studies of brominated indole reactions?

Methodological Answer:

- Isotopic Labeling : Use -labeled DMF to trace formylation pathways.

- Kinetic Profiling : Monitor intermediates via in situ IR (C=O stretch at 1639 cm) .

- Computational Modeling : Employ Gaussian or ORCA to simulate transition states in substitution reactions. Cross-reference with experimental NMR kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.